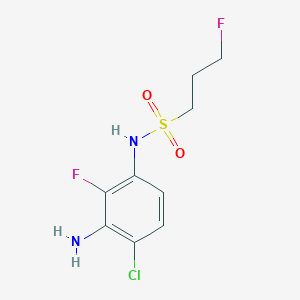
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique combination of functional groups, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of chlorine and fluorine atoms.
Sulfonation: Attachment of the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could introduce new functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- would depend on its specific interactions with biological targets. It might inhibit enzymes by mimicking natural substrates or binding to active sites. The molecular targets could include bacterial enzymes, cancer cell receptors, or other proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.
Fluorobenzene derivatives: Compounds with similar halogenation patterns.
Uniqueness
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides and fluorobenzene derivatives.
Eigenschaften
Molekularformel |
C9H11ClF2N2O2S |
|---|---|
Molekulargewicht |
284.71 g/mol |
IUPAC-Name |
N-(3-amino-4-chloro-2-fluorophenyl)-3-fluoropropane-1-sulfonamide |
InChI |
InChI=1S/C9H11ClF2N2O2S/c10-6-2-3-7(8(12)9(6)13)14-17(15,16)5-1-4-11/h2-3,14H,1,4-5,13H2 |
InChI-Schlüssel |
YYPKIPFDDIBYFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1NS(=O)(=O)CCCF)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


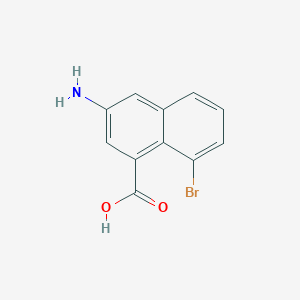
![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
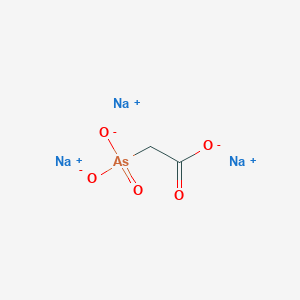
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)

![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
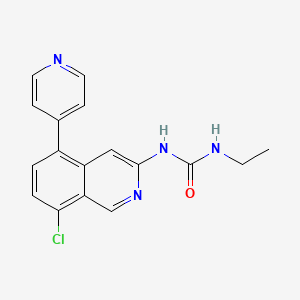
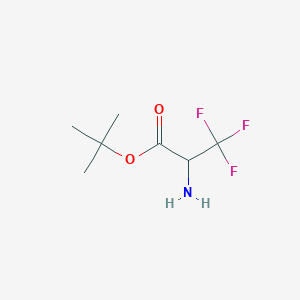
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
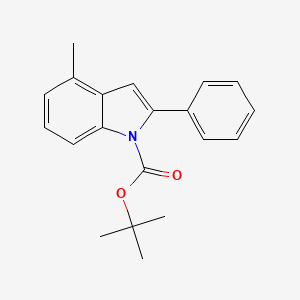
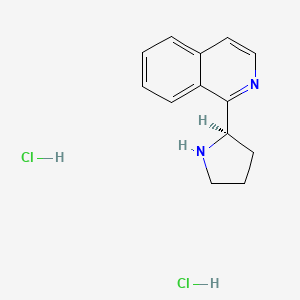
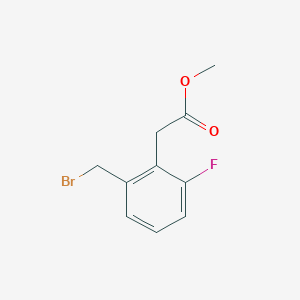
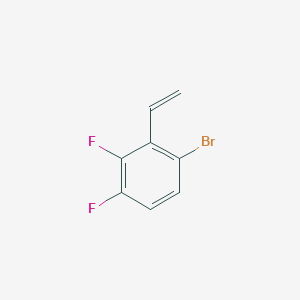
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
